molecular formula C13H8N2O4 B3351860 1-Hydroxy-4-nitroacridin-9(10H)-one CAS No. 40385-46-4

1-Hydroxy-4-nitroacridin-9(10H)-one

Cat. No.: B3351860
CAS No.: 40385-46-4
M. Wt: 256.21 g/mol
InChI Key: WGZGFTBKNGFZPU-UHFFFAOYSA-N
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Description

1-Hydroxy-4-nitroacridin-9(10H)-one is a chemical compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. This compound features a hydroxyl group at the first position, a nitro group at the fourth position, and a ketone group at the ninth position of the acridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-4-nitroacridin-9(10H)-one typically involves multi-step organic reactions. One common method includes the nitration of acridone followed by hydroxylation. The nitration can be achieved using concentrated nitric acid under controlled temperature conditions. Subsequent hydroxylation can be performed using reagents like sodium hydroxide or other suitable bases.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient reaction conditions, purification processes, and safety measures to handle the reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-4-nitroacridin-9(10H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: 1-Keto-4-nitroacridin-9(10H)-one.

    Reduction: 1-Hydroxy-4-aminoacridin-9(10H)-one.

    Substitution: Various substituted acridines depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules like DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 1-Hydroxy-4-nitroacridin-9(10H)-one depends on its interactions with molecular targets. For example, in medicinal applications, it may intercalate into DNA, disrupting replication and transcription processes. The nitro group can also undergo bioreduction, generating reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound with a simpler structure.

    Acridone: Lacks the nitro and hydroxyl groups.

    1-Hydroxyacridin-9(10H)-one: Similar but without the nitro group.

    4-Nitroacridin-9(10H)-one: Similar but without the hydroxyl group.

Uniqueness

1-Hydroxy-4-nitroacridin-9(10H)-one is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-hydroxy-4-nitro-10H-acridin-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O4/c16-10-6-5-9(15(18)19)12-11(10)13(17)7-3-1-2-4-8(7)14-12/h1-6,16H,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZGFTBKNGFZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3N2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678808
Record name 1-Hydroxy-4-nitroacridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40385-46-4
Record name 1-Hydroxy-4-nitroacridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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